2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]-1-butanol
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Overview
Description
2-[[1-(4-chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]-1-butanol is a ring assembly and a member of pyrazoles.
Scientific Research Applications
1. Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, including compounds structurally related to 2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]-1-butanol, have been studied for their affinity towards A1 adenosine receptors. This class of compounds shows potential in modulating receptor activity, which could be relevant for neurological and cardiovascular applications (Harden, Quinn, & Scammells, 1991).
2. Antimicrobial and Anticancer Activity
Some pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antimicrobial and anticancer activities. Derivatives like this compound could potentially be developed into novel therapeutic agents targeting microbial infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).
3. Antiproliferative and Proapoptotic Agents
Certain pyrazolo[3,4-d]pyrimidine compounds have shown antiproliferative and proapoptotic effects in cancer cell lines. Their mechanism involves inhibiting the phosphorylation of Src and the antiapoptotic gene BCL2, making them potential candidates for cancer therapy (Carraro et al., 2006).
4. Memory Formation and Recall
Derivatives of pyrazolo[3,4-d]pyrimidines have been implicated in the processes of memory formation and recall. These compounds can influence neuronal pathways, indicating their potential use in treating memory-related disorders (Bevilaqua et al., 2003).
Properties
Molecular Formula |
C15H16ClN5O |
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Molecular Weight |
317.77 g/mol |
IUPAC Name |
2-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]butan-1-ol |
InChI |
InChI=1S/C15H16ClN5O/c1-2-11(8-22)20-14-13-7-19-21(15(13)18-9-17-14)12-5-3-10(16)4-6-12/h3-7,9,11,22H,2,8H2,1H3,(H,17,18,20) |
InChI Key |
WFGJPSRVWGNXNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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